N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide
Description
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound’s unique structure, featuring a pyrrolidinone ring and a phenylethyl group, suggests potential biological activity and industrial relevance.
Properties
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-21(19,20)17(12-9-14-7-3-2-4-8-14)13-15(18)16-10-5-6-11-16/h2-4,7-8H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTDUZUXULTWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid (GABA) derivatives under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonamide nitrogen or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Possible applications as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in critical metabolic pathways. The pyrrolidinone ring and phenylethyl group may enhance binding affinity and specificity to particular molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a phenylethyl group.
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyethyl group, potentially altering its solubility and reactivity.
Uniqueness
N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)methanesulfonamide is unique due to the presence of both a pyrrolidinone ring and a phenylethyl group, which may confer distinct biological and chemical properties compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
